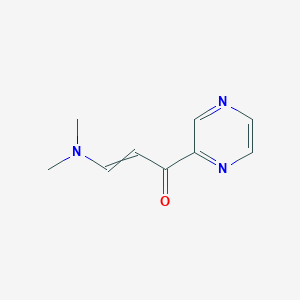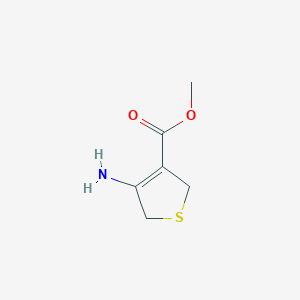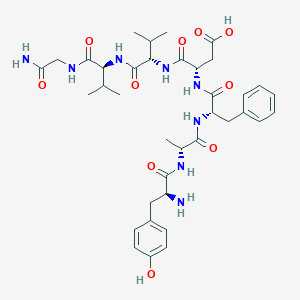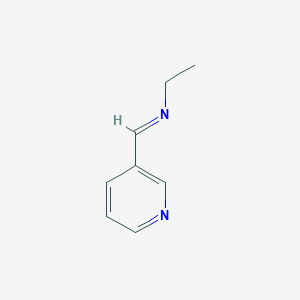
(2S,3R,4R)-2,3,4-trihydroxy-6-oxoheptanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4R)-2,3,4-trihydroxy-6-oxoheptanedioic acid, commonly known as tartaric acid, is a dicarboxylic acid that occurs naturally in many plants, including grapes and bananas. Tartaric acid has a wide range of applications in various industries, including food, pharmaceuticals, and cosmetics.
作用機序
Tartaric acid works by chelating metal ions, such as calcium and magnesium, which are essential for the growth and survival of microorganisms. By chelating these ions, tartaric acid inhibits the growth of microorganisms, thereby increasing the shelf life of food and pharmaceutical products. It also acts as an acidity regulator by lowering the pH of the product, which can enhance the flavor and texture of food products.
生化学的および生理学的効果
Tartaric acid has been shown to have various biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals, which are known to cause cellular damage and contribute to the development of various diseases. It has also been shown to have anti-inflammatory properties, which can reduce inflammation and pain. In addition, tartaric acid has been shown to improve insulin sensitivity, which can help regulate blood sugar levels.
実験室実験の利点と制限
Tartaric acid has several advantages for lab experiments. It is readily available, inexpensive, and easy to use. It is also stable and has a long shelf life. However, it has some limitations. It can interfere with some assays, such as those that involve metal ions. It can also interact with other compounds in the sample, which can affect the accuracy of the results.
将来の方向性
There are several future directions for the study of tartaric acid. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of its potential therapeutic applications, such as in the treatment of diabetes and cancer. Additionally, the study of its interactions with other compounds and its effects on the microbiome could provide new insights into its mechanism of action and potential applications.
Conclusion:
In conclusion, tartaric acid is a versatile compound with a wide range of applications in various industries. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on tartaric acid could lead to new discoveries and applications in the future.
合成法
Tartaric acid can be synthesized through various methods, including the oxidation of wine, the hydration of maleic anhydride, and the hydrolysis of tartaric anhydride. The most commonly used method is the hydration of maleic anhydride, which involves the reaction of maleic anhydride with water in the presence of a catalyst, such as sulfuric acid or phosphoric acid.
科学的研究の応用
Tartaric acid has been extensively studied for its various properties and applications. In the food industry, it is used as a flavor enhancer, a preservative, and an acidity regulator. In the pharmaceutical industry, it is used as a chelating agent, a pH adjuster, and a stabilizer. In the cosmetic industry, it is used as a skin conditioner and a pH adjuster.
特性
CAS番号 |
117144-05-5 |
|---|---|
製品名 |
(2S,3R,4R)-2,3,4-trihydroxy-6-oxoheptanedioic acid |
分子式 |
C7H10O8 |
分子量 |
222.15 g/mol |
IUPAC名 |
(2S,3R,4R)-2,3,4-trihydroxy-6-oxoheptanedioic acid |
InChI |
InChI=1S/C7H10O8/c8-2(1-3(9)6(12)13)4(10)5(11)7(14)15/h2,4-5,8,10-11H,1H2,(H,12,13)(H,14,15)/t2-,4-,5+/m1/s1 |
InChIキー |
IEBQXKOEWCQOHR-GMSGWIQWSA-N |
異性体SMILES |
C([C@H]([C@H]([C@@H](C(=O)O)O)O)O)C(=O)C(=O)O |
SMILES |
C(C(C(C(C(=O)O)O)O)O)C(=O)C(=O)O |
正規SMILES |
C(C(C(C(C(=O)O)O)O)O)C(=O)C(=O)O |
同義語 |
3-deoxy-2-heptulosaric acid 3-deoxy-lyxo-2-heptulosaric acid 3-deoxylyxo-2-heptulosaric acid DLHL acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



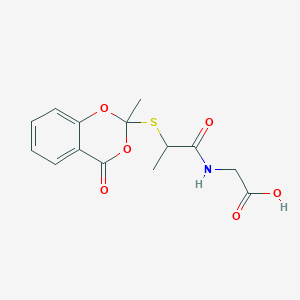
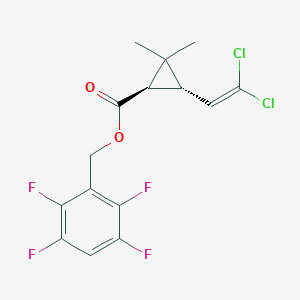
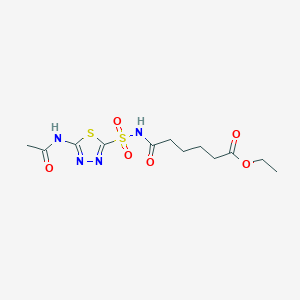
![2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole](/img/structure/B58395.png)

